molecular formula C46H52Na2O16 B1667081 Bimosiamose disodium CAS No. 187269-60-9

Bimosiamose disodium

Cat. No. B1667081
M. Wt: 906.9 g/mol
InChI Key: ZGEPTUZKSXWWAB-PNGDFCJYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bimosiamose disodium is a small molecule drug . It is a pan-selectin antagonist developed for the treatment of acute and chronic inflammatory disorders . This compound belongs to the class of organic compounds known as phenolic glycosides, which are organic compounds containing a phenolic structure attached to a glycosyl moiety .


Molecular Structure Analysis

The molecular formula of Bimosiamose disodium is C46H52Na2O16 . The average molecular weight is 906.886 . The InChI Key is ZGEPTUZKSXWWAB-PNGDFCJYSA-L . For a detailed molecular structure, please refer to resources such as DrugBank .


Physical And Chemical Properties Analysis

Bimosiamose disodium has a molecular weight of 906.890 and a chemical formula of C46H52Na2O16 . The elemental analysis shows that it contains Carbon (60.92%), Hydrogen (5.78%), Sodium (5.07%), and Oxygen (28.23%) .

Scientific Research Applications

Pharmacokinetics and Tolerability

Meyer et al. (2007) conducted studies to investigate the tolerability and pharmacokinetics of inhaled bimosiamose disodium in healthy males. Their research found that single and multiple inhalations of bimosiamose disodium up to 70 mg were well-tolerated, with systemic bioavailability remaining low after inhalation (Meyer et al., 2007).

Application in Inflammatory Disorders

Bimosiamose disodium has been explored for its potential in treating inflammatory disorders. Meyer et al. (2005) studied its safety, pharmacokinetics, and pharmacokinetically relevant physicochemical characteristics after intravenous administration, suggesting its role in treating acute and chronic inflammatory disorders (Meyer et al., 2005).

Efficacy in Psoriasis

Friedrich et al. (2006) demonstrated the efficacy of bimosiamose in both pre-clinical models of psoriasis and in psoriatic patients. Their study indicated that bimosiamose could reduce disease severity and development of psoriatic plaques, highlighting its potential as a treatment strategy for psoriasis (Friedrich et al., 2006).

Reduction of Myocardial Ischemia/Reperfusion Injury

Onai et al. (2003) investigated the efficacy of bimosiamose in a rat model of myocardial ischemia/reperfusion injury. Their results showed that bimosiamose could significantly reduce infarction area and preserve left ventricular function, suggesting its potential therapeutic application in myocardial injury (Onai et al., 2003).

Treatment of Asthma

Beeh et al. (2006) evaluated the effect of inhaled bimosiamose on allergen-induced late asthmatic reactions in mild asthmatics, finding significant attenuation of the maximum late asthmatic reaction compared to placebo. This indicates bimosiamose’s potential as a novel therapeutic strategy in asthma treatment (Beeh et al., 2006).

Attenuation of Airway Inflammation in COPD

Watz et al. (2013) conducted a study on patients with chronic obstructive pulmonary disease (COPD), showing that inhalation of Bimosiamose led to a decrease in inflammatory parameters, suggesting its role in attenuating airway inflammation in COPD (Watz et al., 2013)

Safety And Hazards

Bimosiamose disodium has been studied in clinical trials for its safety and tolerability. In a study, it was found that single and multiple inhalation of Bimosiamose disodium up to 70 mg is well tolerated in healthy males . Systemic bioavailability after inhalation is low .

properties

IUPAC Name

disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEPTUZKSXWWAB-PNGDFCJYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H52Na2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

906.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bimosiamose disodium

CAS RN

187269-60-9
Record name Bimosiamose disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIMOSIAMOSE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AK2FKB9AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bimosiamose disodium
Reactant of Route 2
Bimosiamose disodium
Reactant of Route 3
Reactant of Route 3
Bimosiamose disodium
Reactant of Route 4
Reactant of Route 4
Bimosiamose disodium
Reactant of Route 5
Reactant of Route 5
Bimosiamose disodium
Reactant of Route 6
Reactant of Route 6
Bimosiamose disodium

Citations

For This Compound
29
Citations
M Meyer, B Jilma, R Zahiten… - International Journal of …, 2005 - search.ebscohost.com
Objective: Bimosiamose is a novel synthetic panselectin antagonist being developed for the treatment of acute and chronic inflammatory disorders. Therefore, we have studied the …
Number of citations: 17 search.ebscohost.com
M Meyer, KM Beeh, J Beier, D Beyer… - British journal of …, 2007 - Wiley Online Library
… received doses of 2–140 mg bimosiamose disodium by inhalation and in a multiple-dose study 32 subjects received 8–70 mg bimosiamose disodium twice daily. In both studies 4 ml of …
Number of citations: 13 bpspubs.onlinelibrary.wiley.com
M Meyer, D Beyer, K Vollhardt… - … & Drug Disposition, 2007 - Wiley Online Library
… Therefore the pharmacokinetics of Bimosiamose disodium … 100, 200 or 300mg Bimosiamose disodium into the abdomen. … of 200 or 300mg Bimosiamose disodium once daily. Almost 15…
Number of citations: 5 onlinelibrary.wiley.com
FB Mayr, C Firbas, JM Leitner, AO Spiel, RA Reiter… - Shock, 2008 - journals.lww.com
Selectins mediate the adhesion of leukocytes to activated endothelial cells and activated platelets. In addition to these cell-to-cell interactions, they influence the fibrin content and size …
Number of citations: 18 journals.lww.com
KM Beeh, J Beier, M Meyer, R Buhl, R Zahlten… - Pulmonary …, 2006 - Elsevier
BACKGROUND: Asthma is characterized by increased recruitment of inflammatory cells from the circulation into the airways. As selectins mediate tethering and rolling of leukocytes on …
Number of citations: 112 www.sciencedirect.com
H Watz, D Bock, M Meyer, K Schierhorn… - Pulmonary …, 2013 - Elsevier
Selectins, a family of cell adhesion molecules, are involved in leukocyte extravasation to sites of inflammation. We investigated the safety and efficacy of the inhaled pan-selectin …
Number of citations: 53 www.sciencedirect.com
A Kirsten, H Watz, G Kretschmar, F Pedersen… - Pulmonary …, 2011 - Elsevier
Selectins, a family of cell adhesion molecules, are involved in the activation and extravasation of leukocytes in inflammatory diseases. Inhalation of ozone induces an inflammation of …
Number of citations: 33 www.sciencedirect.com
EM Aydt, D Bock, G Wolff - New drugs and targets for asthma and copd, 2010 - karger.com
… Meyer M, Jilma B, Zahlten R, Wolff G: Physiochemical properties, safety and pharmacokinetics of bimosiamose disodium after intravenous administration. Int J Clin Pharmacol Ther 2005…
Number of citations: 3 karger.com
M Friedrich, D Bock, S Philipp, N Ludwig… - Archives of …, 2006 - Springer
The selectin family of vascular cell adhesion molecules is comprised of structurally related carbohydrate binding proteins, which mediate the initial rolling of leukocytes on the activated …
Number of citations: 94 link.springer.com
G Wolff, K Wolk, TN Dam, S Philipp, R Sabat, N Ludwig… - 2006 - deepblue.lib.umich.edu
… report: Bruce J, Kyle J, Barkby C, Mc Guire G: Determination of concentrations of bimosiamose in human plasma samples following intradermal administration of bimosiamose disodium. …
Number of citations: 0 deepblue.lib.umich.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.